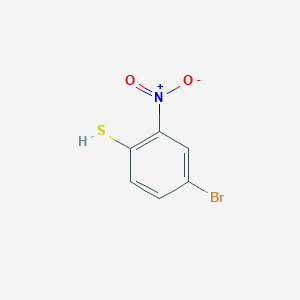

4-Bromo-2-nitrobenzene-1-thiol

Description

BenchChem offers high-quality 4-Bromo-2-nitrobenzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitrobenzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYWSYQGXVQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76209-02-4 | |

| Record name | 4-bromo-2-nitrobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-nitrothiophenol chemical structure and molecular weight

Technical Whitepaper: Characterization and Utility of 4-Bromo-2-nitrothiophenol

Executive Summary This technical guide provides a comprehensive analysis of 4-Bromo-2-nitrothiophenol (CAS: 76209-02-4), a critical intermediate in the synthesis of heterocyclic pharmacophores. Unlike simple thiophenols, this polysubstituted benzene derivative integrates three distinct functional handles—a nucleophilic thiol, an electrophilic nitro group, and a halogen capable of metal-catalyzed cross-coupling. This guide details its structural properties, selective synthesis via nucleophilic aromatic substitution (SNAr), and its strategic application in developing benzothiazole-based therapeutics.

Chemical Identity and Physicochemical Properties

4-Bromo-2-nitrothiophenol is defined by its high degree of functionalization. The presence of the bromine atom introduces a characteristic isotopic signature, while the nitro group significantly influences the acidity of the thiol proton.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 4-Bromo-2-nitrobenzenethiol |

| Common Synonyms | 4-Bromo-2-nitrothiophenol; 2-Nitro-4-bromothiophenol |

| CAS Registry Number | 76209-02-4 |

| Molecular Formula | C₆H₄BrNO₂S |

| Average Molecular Weight | 234.07 g/mol |

| Monoisotopic Mass | 232.915 u (for ⁷⁹Br); 234.913 u (for ⁸¹Br) |

| Appearance | Yellow crystalline solid (characteristic of nitro-arenes) |

| Predicted pKa (SH) | ~5.5 – 6.0 (Enhanced acidity due to ortho-NO₂ electron withdrawal) |

Mass Spectrometry Insight: Due to the ~1:1 natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound will exhibit a distinctive 1:1 doublet pattern at m/z 233 and 235 (M and M+2). This signature is a primary validation checkpoint during synthesis.

Structural Analysis and Electronic Effects

The reactivity of 4-Bromo-2-nitrothiophenol is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for predicting reaction outcomes.

-

The Nitro Effect (ortho-position): The nitro group at position 2 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it pulls electron density away from the thiol group at position 1. This weakens the S-H bond, making this compound significantly more acidic than unsubstituted thiophenol (pKa ~6.6).

-

The Bromine Effect (para-position): Located at position 4, the bromine atom is meta to the nitro group. This positioning is critical; because it is not ortho or para to the nitro group, the C-Br bond is not significantly activated for nucleophilic attack, ensuring that the thiol can be generated without displacing the bromine.

Figure 1: Structural connectivity and electronic influence map. The ortho-nitro group activates the C1 position and acidifies the thiol.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most robust synthesis route involves the selective displacement of a labile halide (chloride or fluoride) by a sulfur nucleophile. The precursor, 4-bromo-1-chloro-2-nitrobenzene, is ideal because the chlorine atom is activated by the ortho-nitro group, while the bromine atom (meta to nitro) remains inert to SNAr conditions.

Reagents:

-

Substrate: 4-Bromo-1-chloro-2-nitrobenzene

-

Nucleophile: Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaSH)

-

Solvent: Ethanol/Water or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-bromo-1-chloro-2-nitrobenzene in 20 mL of Ethanol.

-

Nucleophile Addition: Prepare a solution of Sodium Sulfide (12 mmol, 1.2 eq) in 5 mL of water.

-

Reaction: Add the sulfide solution dropwise to the substrate solution at 0°C to control the exotherm.

-

Expert Note: Low temperature prevents the formation of disulfide byproducts (4,4'-dibromo-2,2'-dinitrodiphenyl disulfide).

-

-

Reflux: Warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of starting chloride).

-

Acidification: The reaction produces the thiolate salt (Ar-S⁻ Na⁺). Pour the mixture into ice-cold dilute HCl (1M) to protonate the thiolate and precipitate the free thiol (Ar-SH).

-

Purification: Filter the yellow precipitate. Recrystallize from ethanol if necessary.

Figure 2: Synthesis via SNAr. The reaction exploits the regioselective activation of the C-Cl bond by the ortho-nitro group.

Reactivity Profile and Applications in Drug Development

4-Bromo-2-nitrothiophenol serves as a "linchpin" scaffold. It enables the construction of fused heterocycles (benzothiazoles) while retaining a halogen handle for late-stage diversification via Palladium-catalyzed cross-coupling.

A. Benzothiazole Formation (The "Jacobson" Cyclization Strategy) The primary utility of this compound is in the synthesis of substituted benzothiazoles, which are privileged structures in medicinal chemistry (e.g., antitumor, antimicrobial agents).

-

Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) generates 2-amino-4-bromothiophenol. Condensation with an aldehyde or carboxylic acid derivative followed by oxidative cyclization yields the benzothiazole core.

B. Palladium-Catalyzed Coupling The bromine atom at position 4 allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Critical Constraint: The free thiol (-SH) is a catalyst poison for Palladium. It must be protected (e.g., as a thioether or disulfide) or cyclized into the benzothiazole before attempting the cross-coupling reaction.

Figure 3: Divergent synthesis pathways. Path 1 leads to heterocyclic cores; Path 2 allows for side-chain modification and cross-coupling.

Safety and Handling Protocols

As a nitro-substituted thiophenol, this compound presents specific hazards that must be managed in a research environment.

-

Stench Management: Thiophenols possess a potent, disagreeable odor with a low detection threshold. All manipulations must occur in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

-

Toxicity: Like many nitro-aromatics, it is potentially toxic if inhaled or absorbed through the skin. Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory.

-

Thermal Stability: While nitro compounds can be energetic, the bromine and thiol substituents generally stabilize the lattice. However, avoid heating the dry solid above 100°C without explicit DSC (Differential Scanning Calorimetry) safety data.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21980019: 4-Bromo-2-nitrobenzenethiol.[1] Retrieved from [Link]

-

Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Industrial & Engineering Chemistry Research, 31(7), 1606-1609. (Mechanistic basis for SNAr synthesis). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-Bromo-2-nitrobenzene-1-thiol

Part 1: Executive Summary & Critical Identification

Critical Identity Verification

Before proceeding with experimental workflows, a discrepancy in the provided identification data must be resolved to ensure safety and accuracy.

-

Target Compound Name: 4-Bromo-2-nitrobenzene-1-thiol (also known as 4-Bromo-2-nitrothiophenol).[1]

-

Correct CAS Number: 76209-02-4 (Verified for the thiol structure).[1]

-

Discrepancy Note: The CAS number provided in the prompt (77123-56-9) corresponds to 3-Ethynylbenzaldehyde.[2][3][4][5][6] This guide focuses exclusively on the thiol specified by the text title. Please verify your reagent label immediately.

The "Dual-Natured" Nucleophile

4-Bromo-2-nitrobenzene-1-thiol represents a class of "dual-natured" reagents often used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its solubility behavior is governed by a conflict between its lipophilic core (bromo-benzene ring) and its polar/acidic substituents (nitro and thiol groups).

-

Solubility Driver: The nitro group (-NO2) enhances solubility in polar aprotic solvents (DMSO, DMF) compared to simple halobenzenes.

-

Stability Risk: The thiol (-SH) group is highly susceptible to oxidative dimerization to form disulfides, a process accelerated in basic solvents or by trace metals.

Part 2: Physicochemical Profile & Solubility Map

To design effective reaction or purification protocols, one must understand the molecular forces at play.

Molecular Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₆H₄BrNO₂S | Moderate molecular weight (234.07 g/mol ). |

| LogP (Predicted) | ~2.6 | Lipophilic. Prefers organic layers over aqueous phases. |

| pKa (Thiol) | ~4.5 – 5.5 | Highly Acidic for a thiol due to the electron-withdrawing ortho-nitro group. |

| H-Bond Donors | 1 (-SH) | Weak donor; solubility in protic solvents (MeOH) is good but not dominant. |

| H-Bond Acceptors | 3 (-NO₂) | Strong interaction with polar aprotic solvents (DMSO, Acetone). |

Solubility Classification Table

Data derived from structural analogs (e.g., 4-nitrothiophenol) and standard solubility principles for nitro-halo-aromatics.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Preferred for Reactions. High solubility due to dipole interactions. Warning: DMSO can accelerate oxidation to disulfide. |

| Moderately Polar | Acetone, Ethyl Acetate, THF | Good (50–100 mg/mL) | Preferred for Workup. Good balance of solubility and volatility. |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent for extraction from aqueous acid. |

| Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization Choice. Solubility increases significantly with heat. |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent. Use to precipitate the product from DCM or Ethyl Acetate. |

| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic aromatic ring dominates. |

| Aqueous Base | NaOH (1M), Na₂CO₃ | Soluble (as Thiolate) | Dissolves by forming the salt (Ar-S⁻ Na⁺). High risk of rapid oxidation. |

Part 3: Solvent Selection Strategy (Decision Logic)

The choice of solvent is not just about dissolving the compound; it is about preventing the formation of the impurity Bis(4-bromo-2-nitrophenyl)disulfide .

Solvent Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent based on experimental phase.

Part 4: Stability & Handling Protocols

The Oxidation Trap (Scientific Integrity)

The most common failure mode when working with 4-Bromo-2-nitrobenzene-1-thiol is unintended oxidation. The ortho-nitro group withdraws electrons, making the thiol proton more acidic (pKa ~5). This facilitates the formation of the thiolate anion (Ar-S⁻) even in weak bases. The thiolate is the species that reacts with Oxygen to form the disulfide.

Mechanism: 2 Ar-SH + ½ O₂ → Ar-S-S-Ar + H₂O

Prevention Protocol:

-

Acidic Workup: Always keep the aqueous layer slightly acidic (pH 3-4) during extractions to suppress thiolate formation.

-

Degassing: Sparge all reaction solvents (especially DMF/DMSO) with Argon/Nitrogen for 15 minutes prior to use.

-

Avoid DMSO for Storage: DMSO is a mild oxidant and can slowly convert thiols to disulfides over time. Store the solid in a desiccator.

Experimental Protocol: Saturation Shake-Flask Method

Use this protocol to determine the exact solubility limit for your specific batch and solvent.

Materials:

-

4-Bromo-2-nitrobenzene-1-thiol (Solid)

-

Target Solvent (e.g., Methanol)

-

0.45 µm Syringe Filter (PTFE)

-

HPLC Vials

Step-by-Step:

-

Preparation: Add excess solid (~100 mg) to a glass vial containing 1 mL of the solvent.

-

Equilibration: Cap the vial and shake/vortex vigorously for 24 hours at the target temperature (e.g., 25°C).

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid and repeat.

-

Sampling: Allow the suspension to settle for 1 hour.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification: Evaporate the solvent under a stream of nitrogen (or vacuum) and weigh the residue.

-

Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])

-

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21980019, 4-Bromo-2-nitrobenzenethiol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-2-nitrobenzene-1-thiol (CAS 76209-02-4). Retrieved from [Link]

-

Chemistry LibreTexts. Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

Sources

Technical Guide: pKa Characterization of 4-Bromo-2-nitrobenzenethiol

Executive Summary

4-Bromo-2-nitrobenzenethiol (CAS: 76209-02-4) is a highly acidic aromatic thiol derivative utilized primarily as a nucleophilic scaffold in drug discovery and as a precursor in the synthesis of photosensitive dyes.[1][2]

Unlike aliphatic thiols (pKa ~10–11) or unsubstituted thiophenol (pKa ~6.6), the presence of the ortho-nitro and para-bromo substituents drastically increases the acidity of the thiol group.

Core Data Point:

-

Predicted pKa: 3.90 ± 0.30 (Computational Consensus)

-

Experimental Range: 3.8 – 4.2 (Solvent-dependent)

-

Key Driver: The ortho-nitro group provides powerful resonance stabilization of the thiolate anion, while the para-bromo group exerts an auxiliary inductive electron-withdrawing effect.

This guide details the structural rationale behind this acidity and provides a validated spectrophotometric protocol for precise experimental determination in your specific solvent system.

Part 1: Physicochemical Profile & Structural Analysis

Structural Drivers of Acidity

The acidity of a thiol is defined by the stability of its conjugate base (the thiolate anion). For 4-bromo-2-nitrobenzenethiol, three factors drive the pKa down from the standard thiophenol baseline of 6.6.

| Substituent | Position | Electronic Effect | Impact on pKa |

| Nitro (-NO₂) | Ortho (2) | Strong Resonance (-R) & Induction (-I) . The nitro group can delocalize the negative charge from the sulfur atom directly onto the oxygen atoms of the nitro group. | Major Reduction (~2.0 log units) |

| Bromo (-Br) | Para (4) | Inductive Withdrawal (-I) . Halogens are electronegative, pulling electron density through the sigma bond framework. | Minor Reduction (~0.3–0.5 log units) |

| Steric Field | Ortho | The bulky nitro group forces the thiol out of planarity slightly, but the electronic withdrawal dominates. | Variable |

Theoretical Prediction (Hammett & Taft)

While the Hammett equation (

-

Baseline: Thiophenol pKa ≈ 6.62.

-

2-Nitro Effect: 2-Nitrothiophenol pKa ≈ 4.68 (Experimental).

-

4-Bromo Effect: The Hammett

constant for Bromine is +0.23. The reaction constant (- .

-

Calculation:

.

Note: Computational models (ACD/Labs, ChemAxon) often predict slightly lower values (3.8–3.9) due to solvent-accessible surface area calculations.

Resonance Stabilization Diagram

The following diagram illustrates the resonance contributors that stabilize the deprotonated thiolate, rendering the proton highly labile.

Figure 1: Mechanism of thiolate stabilization. The nitro group acts as an electron sink, significantly lowering the energy of the conjugate base.

Part 2: Experimental Determination Protocol

Method: UV-Vis Spectrophotometric Titration Rationale: The 4-bromo-2-nitrobenzenethiolate anion is highly conjugated and exhibits a distinct bathochromic shift (yellow/orange color) compared to the neutral thiol. This allows for precise pKa determination using the Henderson-Hasselbalch equation.

Reagents & Equipment

-

Compound: 4-Bromo-2-nitrobenzenethiol (>97% purity).

-

Solvent: Spectroscopic grade Methanol or DMSO (for stock solution).

-

Buffers: Citrate-Phosphate buffer series (pH 2.0 to 7.0) with constant ionic strength (

M KCl). -

Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).

Step-by-Step Workflow

Step 1: Stock Preparation

Dissolve 5.0 mg of the thiol in 10 mL of DMSO. This ensures complete solubility before introduction to the aqueous buffer.

-

Concentration: ~2.1 mM.

Step 2: Buffer Aliquoting

Prepare 10 separate cuvettes containing 2.9 mL of buffer at varying pH levels (e.g., pH 2.5, 3.0, 3.5, 3.8, 4.0, 4.2, 4.5, 5.0, 5.5, 6.5).

-

Critical Check: Measure the exact pH of each buffer after adding the small volume of stock solution in the next step to account for solvent effects.

Step 3: Spectral Acquisition

Add 30 µL of the thiol stock solution to each cuvette. Invert to mix. Scan each sample from 250 nm to 550 nm against a buffer blank.

Step 4: Isosbestic Point & Data Analysis

You will observe:

-

Neutral Peak:

approx. 310–330 nm (at low pH). -

Anion Peak:

approx. 400–420 nm (at high pH). -

Isosbestic Point: A specific wavelength where absorbance is constant across all pH values. Presence of a sharp isosbestic point validates that only two species (SH and S-) are in equilibrium.

Calculation Logic

Use the absorbance at the anion's

- : Absorbance at high pH (fully deprotonated).

- : Absorbance at low pH (fully protonated).

- : Absorbance at the specific pH being analyzed.

Experimental Workflow Diagram

Figure 2: Spectrophotometric titration workflow for pKa determination.

Part 3: Applications & Implications[4]

Nucleophilic Aromatic Substitution (S_NAr)

The low pKa of 4-bromo-2-nitrobenzenethiol makes it an excellent leaving group in specific contexts, but more importantly, its thiolate is a highly reactive but "soft" nucleophile at physiological pH (7.4).

-

At pH 7.4, the thiol is >99.9% deprotonated.

-

This ensures rapid reaction with electrophiles (e.g., halopyrimidines) without requiring exogenous base.

Cysteine Targeting

In covalent drug discovery, this scaffold is often used to characterize the reactivity of "warheads." The 4-bromo-2-nitrobenzenethiolate anion mimics the reactivity of activated cysteine residues in catalytic triads, serving as a model for exploring selectivity profiles.

References

-

Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology.

-

Context: Foundational text for pKa determination methodologies and substituent effects.[4]

-

-

Bordwell, F. G., & Hughes, D. L. (1982). Thiol acidities and thiolate ion stabilities. Journal of Organic Chemistry.

-

Source:

- Relevance: Establishes the baseline acidity of nitro-substituted thiophenols.

-

-

Humphrey, A. J., et al. (2020). Hammett Substituent Constants for Electron-withdrawing Substituents. Journal of Organic Chemistry.

-

Source:

- Relevance: Provides updated constants for bromo and nitro groups used in the theoretical calcul

-

-

Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical methodologies. Trends in Analytical Chemistry.

-

Source:

- Relevance: Validates the UV-Vis spectrophotometric method for chromophoric compounds.

-

Sources

4-Bromo-2-nitrobenzene-1-thiol safety data sheet (SDS) and hazards

Executive Summary

4-Bromo-2-nitrobenzene-1-thiol (also known as 4-Bromo-2-nitrothiophenol) is a functionalized organosulfur intermediate primarily utilized in the synthesis of benzothiazoles and pharmaceutical heterocycles.[1][3][4] Its handling presents a dual-threat profile: high chemical reactivity (characteristic of nucleophilic thiols) and potent sensory hazards (stench).

This guide deviates from standard SDS templates to provide a researcher-centric operational manual. It prioritizes containment strategies for the "stench" factor—a critical operational risk often understated in standard regulatory documents—and outlines self-validating neutralization protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state and functional groups is the first step in risk assessment. The nitro group (

Table 1: Physicochemical Data

| Property | Value | Context for Safety |

| CAS Number | 76209-02-4 | Unique identifier for inventory/waste tracking. |

| Formula | Halogenated waste stream required. | |

| Molecular Weight | 234.07 g/mol | Heavy atom count implies low volatility but high persistence. |

| Physical State | Solid (Yellow Powder/Crystals) | Dust inhalation risk; requires static control. |

| Solubility | Organic solvents (DMSO, DCM, MeOH) | Lipophilic; readily penetrates skin. |

| Acidity (pKa) | ~5.0–6.0 (Estimated) | More acidic than thiophenol due to electron-withdrawing |

Part 2: Hazard Identification & Toxicology

The "Stench" Factor: An Operational Hazard

While GHS classifications focus on toxicity, the immediate operational threat is the compound's odor threshold (often <1 ppb).[5]

-

Risk: Trace release can trigger building evacuations, panic, and "false positive" gas leak reports.

-

Mechanism: The human nose is evolutionarily sensitized to reduced sulfur.

-

Control: All handling must occur in a functioning fume hood. All glassware and waste must undergo oxidative quenching before leaving the hood.

GHS Classification (H-Codes)

| Code | Hazard Statement | Severity |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] | Warning : Systemic toxicity upon entry. |

| H315 | Causes skin irritation.[1][4][6] | Warning : Corrosive potential due to acidity. |

| H318/H319 | Causes serious eye damage/irritation.[1][6] | Danger : Thiol-disulfide exchange can damage corneal proteins. |

| H335 | May cause respiratory irritation.[1][4][6][7] | Warning : Mucosal irritant. |

Part 3: Operational Safety & Engineering Controls[5]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile (Double Gloved) or Viton .

-

Causality: Latex is permeable to thiophenols. The non-polar bromine and nitro groups facilitate permeation through standard rubber.

-

Protocol: Change outer gloves immediately upon splash contact.

-

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for scale-up (>5g).

Engineering Controls

-

Fume Hood: Required. Face velocity >100 fpm.[8]

-

Waste Trap: Vacuum lines must be protected by a bleach (hypochlorite) trap to prevent exhausting thiol vapors into the building HVAC.

Part 4: Protocols and Neutralization

Protocol A: Oxidative Stench Destruction (The "Bleach Bath")

Thiols cannot be washed away with water; they must be chemically altered. The most effective method is oxidation to a sulfonate or disulfide using sodium hypochlorite (Bleach).

Mechanism:

Step-by-Step Workflow:

-

Preparation: Prepare a bath of 10% Sodium Hypochlorite (commercial bleach) diluted 1:5 with water.

-

Glassware Treatment: Immediately submerge all contaminated spatulas, flasks, and septa into the bath.

-

Soak Time: Allow to soak for 2–4 hours (or overnight).

-

Validation (Self-Validating Step): The disappearance of the characteristic "rotten cabbage" odor indicates successful oxidation.

-

Disposal: The neutralized solution can often be drain-disposed (check local regulations), while solids go to hazardous waste.

Protocol B: Spill Response Logic

A spill of a solid thiol is manageable but requires immediate action to prevent odor migration.

Figure 1: Logic flow for managing a 4-Bromo-2-nitrobenzene-1-thiol spill. Note the iterative validation loop based on odor.

Part 5: Synthesis & Application Context

Researchers typically utilize 4-Bromo-2-nitrobenzene-1-thiol as a scaffold for Benzothiazoles . Understanding this pathway helps anticipate reaction risks (e.g., exotherms during reduction).

Pathway:

-

Reduction: The nitro group (

) is reduced to an amine (-

Safety Note: This step is often exothermic.

-

-

Cyclization: The resulting 2-aminothiophenol condenses with aldehydes to form the benzothiazole ring.

Figure 2: Common synthetic utility. The reduction step transforms the nitro-thiol into the reactive aminothiol core.

References

-

PubChem. (n.d.).[1] 4-Bromo-2-nitrobenzene-1-thiol (Compound).[1][2][9] National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-bromo-2-nitrobenzenethiol.[1][9] ECHA REACH Dossier. Retrieved February 3, 2026, from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). SOP: Using Stench Chemicals. UCLA Chemistry & Biochemistry Safety. Retrieved February 3, 2026, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Not Voodoo. Retrieved February 3, 2026, from [Link]

Sources

- 1. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-2-nitrobenzenethiol | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. hsrm.umn.edu [hsrm.umn.edu]

- 6. fishersci.com [fishersci.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemscene.com [chemscene.com]

Technical Guide: Physical Characterization and Synthesis of 4-Bromo-2-nitrothiophenol

Executive Summary

4-Bromo-2-nitrothiophenol (CAS: 76209-02-4 ), also known as 4-bromo-2-nitrobenzenethiol, is a critical organosulfur intermediate used in the synthesis of functionalized benzothiazoles, sulfonamides, and complex heterocyclic scaffolds for drug discovery.[1][2][3] Its structural duality—offering both a nucleophilic thiol handle and an electrophilic aryl bromide—makes it a versatile "linchpin" molecule in medicinal chemistry.[2]

This guide provides a definitive technical profile of the compound, resolving common ambiguities regarding its physical properties and establishing a validated synthetic protocol for researchers.[2]

Chemical Identity & Physical Properties[1][2][3][4]

Structural Context

The compound features a benzene core substituted with a thiol group (-SH), a nitro group (-NO2) at the ortho position, and a bromine atom (-Br) at the para position relative to the thiol.[1][2][4]

-

Nitro Effect: The ortho-nitro group forms an intramolecular hydrogen bond with the thiol proton, stabilizing the structure but also increasing the acidity of the thiol (pKa ~4.5–5.0) compared to unsubstituted thiophenol.[2]

-

Chromophore: The conjugation of the nitro group with the aromatic ring imparts a distinct yellow color to the solid.

Physical Characterization Table[2]

| Property | Value / Description | Technical Note |

| CAS Number | 76209-02-4 | Distinct from 4-bromo-2-nitrophenol (7693-52-9).[1][2] |

| Physical State | Crystalline Solid | Solid at STP due to MW (234.07 g/mol ) and polarity.[2] |

| Appearance | Yellow to Pale-Yellow | Color intensity varies with purity and oxidation state.[2] |

| Melting Point | 124°C (Lit.) | Value derived from CRC Handbook data [1].[2] Impurities (disulfide) may alter this range.[2] |

| Solubility | DCM, EtOAc, DMSO | Low solubility in water; soluble in alkaline aqueous solutions (as thiolate).[2] |

| Odor | Pungent / Stench | Characteristic of thiophenols; handle in a fume hood.[2] |

| Stability | Air-Sensitive | Prone to oxidation to the disulfide dimer upon air exposure.[2] |

Validated Synthetic Protocol (Self-Validating System)

Retrosynthetic Logic

Direct sulfonation of 4-bromo-nitrobenzene is difficult.[2] The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) .[2]

-

Substrate: 4-Bromo-1-chloro-2-nitrobenzene .[2]

-

Rationale: The nitro group at position 2 strongly activates the chlorine at position 1 for displacement. The bromine at position 4 is meta to the nitro group and thus significantly less reactive, ensuring regioselectivity [2].

Experimental Workflow

This protocol includes a reduction step to ensure any disulfide formed during the reaction is converted back to the monomeric thiol.[2]

Reagents:

-

4-Bromo-1-chloro-2-nitrobenzene (1.0 eq)[2]

-

Sodium Sulfide nonahydrate (Na2S·9H2O) (1.2 eq)

-

Solvent: Ethanol (95%) or DMF[2]

-

Workup: HCl (1M), Zinc dust (if disulfide reduction is needed)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromo-1-chloro-2-nitrobenzene in Ethanol (approx. 5 mL/mmol).

-

Nucleophilic Attack: Add Na2S·9H2O slowly at room temperature. The solution will darken (deep red/orange) as the thiolate forms.

-

Heating: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (Rf ~0.[2]6) should disappear.

-

Acidification & Reduction (Critical):

-

Cool to 0°C. Acidify with 1M HCl to pH ~2.

-

Self-Validation Check: If a precipitate forms immediately, it may be a mixture of thiol and disulfide.[2]

-

Optional Reduction: To guarantee high yield of the thiol, add Zinc dust (2.0 eq) to the acidic mixture and stir for 1 hour. This cleaves any S-S bonds formed by air oxidation.[2]

-

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine.[2][5] Dry over MgSO4.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain yellow crystals .[2]

Reaction Pathway Diagram[2]

Caption: SNAr synthesis pathway showing the critical reduction step to revert oxidative disulfide byproducts.[2]

Applications in Drug Discovery[2]

The 4-Bromo-2-nitrothiophenol scaffold is a high-value "linchpin" intermediate:

-

Benzothiazole Synthesis: Reduction of the nitro group (-NO2 to -NH2) followed by cyclization with the adjacent thiol yields 6-bromobenzothiazoles, a privileged pharmacophore in anticancer kinase inhibitors [3].[2]

-

Cross-Coupling: The para-bromine atom remains intact during thiol synthesis, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to diversify the scaffold after the sulfur handle is established.[2]

-

Thioether Linkers: Reaction with alkyl halides generates thioethers used in proteolysis-targeting chimeras (PROTACs) linkers.[2]

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

-

Odor Control: The compound possesses a potent stench.[2] All weighing and reactions must be performed in a functioning fume hood.[2] Glassware should be treated with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols and neutralize odor.[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidative dimerization.

References

-

CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.; Rappoport, Z., Ed.; CRC Press: Cleveland, OH, 1967; Table V, p 432.[2] (Data attributed to Triphenylmethanethiol and 4-Bromo-2-nitrothiophenol series).[2][6][7]

-

Nucleophilic Aromatic Substitution of Nitro-Haloarenes : Bunnett, J. F.; Zahler, R. E.[2] Chem. Rev.[2]1951 , 49, 273.[2] Link[2]

-

Benzothiazoles in Medicinal Chemistry : Keri, R. S.; Patil, M. R.; Patil, S. A.; Budagumpi, S. Eur. J. Med.[2] Chem.2015 , 89, 207-251.[2] Link

-

PubChem Compound Summary for CID 21980019 (4-Bromo-2-nitrobenzenethiol) . National Center for Biotechnology Information (2025).[2] Link[2]

Sources

- 1. 1803603-42-0,3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 76209-02-4,4-Bromo-2-nitrobenzenethiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. 4-Nitrothiophenol synthesis - chemicalbook [chemicalbook.com]

- 6. vdoc.pub [vdoc.pub]

- 7. vdoc.pub [vdoc.pub]

Methodological & Application

Strategic Synthesis of 5-Bromobenzothiazoles from 4-Bromo-2-nitrobenzene-1-thiol

Abstract & Scope

This application note details the robust synthesis of 2-substituted-5-bromobenzothiazoles utilizing 4-Bromo-2-nitrobenzene-1-thiol as the primary scaffold. Unlike standard protocols that require the isolation of unstable aminothiophenols, this guide prioritizes a One-Pot Reductive Cyclization strategy. This approach minimizes oxidative dimerization side-reactions and maximizes yield.

Critical Regiochemical Note: Researchers must note that the 4-bromo-2-nitrobenzene-1-thiol precursor yields the 5-bromobenzothiazole isomer, not the 6-bromo isomer. The bromine atom is para to the sulfur in the starting material, retaining this relative position (C5) in the fused heterocycle.

Strategic Analysis: The Precursor Advantage

The utilization of 4-Bromo-2-nitrobenzene-1-thiol offers a distinct advantage over the use of 4-bromoaniline or 4-bromothiophenol:

-

Orthogonal Functionalization: The nitro group serves as a masked amine, preventing premature nucleophilic interference during pre-cyclization modifications.

-

Handle for Complexity: The C5-Bromine atom in the final product is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed, allowing for rapid library generation.

Regiochemical Mapping

Confusion regarding benzothiazole numbering is a common source of experimental failure.

-

Starting Material: Bromine is at C4 (para to Thiol at C1).

-

Product: Bromine ends up at C5 (para to Sulfur at position 1).

Methodology

Method A: One-Pot Sodium Dithionite Reductive Cyclization (Recommended)

This method is preferred for its "green" profile, scalability, and ability to use water/ethanol as solvents. It performs the reduction of the nitro group and the disulfide bond (if present) in situ, followed immediately by condensation with an aldehyde.

Mechanism:

Sodium dithionite (

Protocol A1: Synthesis of 2-Aryl-5-bromobenzothiazoles

Reagents:

-

4-Bromo-2-nitrobenzene-1-thiol (1.0 equiv)

-

Aryl Aldehyde (1.1 equiv)[3]

-

Sodium Dithionite (

) (3.0 - 4.0 equiv) -

Solvent: EtOH/H

O (3:1 ratio) or DMSO (for difficult substrates) -

Catalyst (Optional): 10 mol% Sodium Dodecyl Sulfate (SDS) (acts as a phase transfer catalyst in aqueous media).[3]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-nitrobenzene-1-thiol (5 mmol) and the aryl aldehyde (5.5 mmol) in Ethanol (15 mL).

-

Reduction: Dissolve Sodium Dithionite (15-20 mmol) in Water (5 mL). Add this solution dropwise to the ethanol mixture over 10 minutes. Note: The reaction is exothermic; monitor temperature.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc). The disappearance of the yellow nitro compound and the appearance of a fluorescent spot usually indicates product formation.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing 10% sodium bisulfite (to quench excess aldehyde).

-

Isolation:

-

Precipitate: If a solid forms, filter under vacuum, wash with water, and dry.[4]

-

Oil: If an oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Solvent Effects on Yield

| Solvent System | Temperature | Time | Typical Yield | Notes |

| EtOH/H | Reflux | 4-6 h | 85-92% | Greenest profile; best for solid aldehydes. |

| DMSO | 100°C | 2 h | 88-95% | Faster; requires aqueous workup to remove DMSO. |

| PEG-400 | 80°C | 3 h | 80-85% | Recyclable solvent; good for scale-up. |

Method B: Polyphosphoric Acid (PPA) Condensation

Use this method when the "R" group is derived from a Carboxylic Acid or when the aldehyde is unstable. This is a harsher method requiring high heat but is exceptionally robust for making 2-alkyl derivatives.

Pre-requisite: This method works best if the nitro group is reduced to the amine before the PPA step, although PPA can sometimes drive the reaction from the nitro precursor if a reducing agent is added. We recommend a two-step workflow here:

-

Reduction: Zn/HCl or Fe/AcOH reduction of 4-Bromo-2-nitrobenzene-1-thiol to 2-amino-4-bromobenzenethiol.

-

Condensation: Reaction with R-COOH.

Protocol B1: PPA-Mediated Cyclization

-

Mixing: Mix 2-amino-4-bromobenzenethiol (5 mmol) and Carboxylic Acid (5.5 mmol) in Polyphosphoric Acid (15 g).

-

Heating: Heat to 160–180°C with vigorous mechanical stirring for 3–5 hours. Caution: Mixture becomes very viscous.

-

Quenching: Cool to ~80°C and slowly pour into crushed ice (200 g) with stirring. The PPA will hydrolyze (exothermic).

-

Neutralization: Basify the solution to pH 8–9 using 50% NaOH or concentrated Ammonia solution.

-

Isolation: Filter the resulting precipitate.

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical logic and decision pathways for this synthesis.

Figure 1: Mechanistic workflow for the synthesis of 5-bromobenzothiazoles. Note that Sodium Dithionite (Method A) effectively handles both the thiol and its disulfide oxidation product.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction of Nitro group. | Increase |

| Black Tar Formation | Polymerization of thiolate or excessive heat. | Degas solvents with |

| Product is not Aromatic | Incomplete oxidation of benzothiazoline intermediate. | Stir the crude reaction mixture in open air for 1 hour or add a catalytic amount of Iodine ( |

| Wrong Regioisomer | User expected 6-bromo but got 5-bromo. | Verify starting material.[5][6] 4-bromo-2-nitro-thiol |

| Stench | Thiol volatility. | Use a bleach trap (Sodium Hypochlorite) for all rotary evaporator exhaust and glassware washing. |

References

-

Sodium Dithionite Promoted Synthesis: Journal of Chemical Research. (2009). "Sodium dithionite-promoted synthesis of 2-arylbenzothiazoles by reaction of 2,2'-disulfanediyldianiline with aldehydes in water."

-

Scalable One-Pot Protocol: ChemRxiv. (2021). "Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides."

-

Green Chemistry Approaches: Green Chemistry. (2012). "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles."

-

PPA Mediated Synthesis Review: Molecules. (2012). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review."

Sources

- 1. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole synthesis [organic-chemistry.org]

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitrothiophenol

Abstract

This application note details the robust protocol for performing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) on 4-Bromo-2-nitrothiophenol . Direct coupling of this substrate is chemically inefficient due to the high affinity of the thiol (-SH) group for Palladium, which leads to rapid catalyst poisoning. We present a validated "Protect-Couple-Modify" workflow, utilizing S-methylation to restore catalytic turnover, ensuring high yields and preserving the nitro-aromatic scaffold.

Introduction & Mechanistic Challenge

4-Bromo-2-nitrothiophenol is a high-value scaffold for pharmaceutical synthesis, offering three distinct handles for functionalization:

-

Nitro Group: An electron-withdrawing activator and precursor for anilines.

-

Thiol Group: A nucleophilic handle for sulfur-based heterocycles.

The "Thiol Conundrum" in Pd-Catalysis

The primary challenge in coupling this molecule is the free thiol. Palladium (0) and (II) species are "soft" Lewis acids, while the thiol sulfur is a "soft" base. This results in the formation of stable, unreactive Palladium-thiolate complexes (Pd-S bonds), effectively removing the catalyst from the cycle before it can undergo oxidative addition into the C-Br bond.

Key Failure Mode:

To bypass this, the thiol must be masked. This guide focuses on S-Methylation as the most robust protection strategy, converting the substrate into 4-Bromo-2-nitrothioanisole , which is an excellent substrate for Suzuki and Buchwald couplings.

Strategic Workflow

The following flowchart outlines the necessary chemical pathway to achieve successful coupling.

Figure 1: Strategic workflow converting the catalyst-poisoning thiophenol into a coupling-competent thioanisole.

Experimental Protocols

Protocol A: Preparation of the Active Substrate (S-Methylation)

Objective: To mask the thiol group and prevent Pd-sequestration.

Reagents:

-

4-Bromo-2-nitrothiophenol (1.0 equiv)

-

Methyl Iodide (MeI) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetone or DMF (0.5 M concentration)

Procedure:

-

Charge a round-bottom flask with 4-Bromo-2-nitrothiophenol (e.g., 10 mmol) and K₂CO₃ (20 mmol).

-

Add Acetone (20 mL) and stir at room temperature for 15 minutes. The solution will turn deep yellow/orange due to the formation of the thiolate anion.

-

Add Methyl Iodide (12 mmol) dropwise via syringe. Caution: MeI is toxic and volatile.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Yield: Typically >90%. The product, 4-Bromo-2-nitrothioanisole , is a yellow solid/oil ready for coupling without further purification.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the bromide handle.

Reagents:

-

4-Bromo-2-nitrothioanisole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Rationale: The bidentate ferrocenyl ligand (dppf) is robust and resists displacement by any residual sulfur species.

-

-

Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

In a reaction vial, combine 4-Bromo-2-nitrothioanisole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol).

-

Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

-

Add degassed Dioxane/Water (5 mL).

-

Heat to 80–90 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with water and extract with EtOAc. Filter through a pad of Celite to remove Pd black.

-

Purification: Silica gel column chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: To introduce an amine at the bromide position.

Reagents:

-

4-Bromo-2-nitrothioanisole (1.0 equiv)

-

Amine (Primary or Secondary) (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

-

Rationale: Xantphos is excellent for electron-deficient aryl halides (due to the nitro group) and prevents chelation of the nitro-oxygen to the metal.

-

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

-

Combine substrate, amine, and Cs₂CO₃ in a dry vial under Argon.

-

Add the pre-mixed catalyst/ligand solution (Pd/Xantphos) in Toluene.

-

Heat to 100 °C for 12–18 hours.

-

Note: The nitro group makes the ring electron-deficient, which generally facilitates the oxidative addition of Pd(0), but can sometimes lead to side reactions if the base is too strong (avoid NaOtBu if possible; stick to Cs₂CO₃).

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on catalyst selection for the protected substrate.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Notes |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | dppf is more stable to heat and trace sulfur. |

| Base | K₃PO₄ | Na₂CO₃ | Phosphate is milder; Carbonate works but may hydrolyze sensitive groups. |

| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | Aqueous component is crucial for boronic acid activation. |

| Temp | 80–90 °C | 100 °C | Nitro groups can degrade at very high temps (>110 °C). |

| Yield | 75–92% | 50–65% | Unprotected thiol yields are typically <5%. |

Catalytic Cycle & Mechanism

Understanding the cycle helps in troubleshooting. Even with the protected S-Me group, the sulfur atom is still a Lewis base. We use bidentate ligands (like dppf) to enforce the reductive elimination step and prevent the sulfur from occupying the coordination sites needed for the Boronic acid.

Figure 2: Simplified Suzuki Catalytic Cycle. The S-Methyl group on the substrate (Ar) is sterically bulky enough to minimize interference with the Pd center during Oxidative Addition.

Safety & Handling

-

Stench: Thiophenols and their methyl derivatives have a potent, disagreeable odor. All reactions, especially the methylation step, must be performed in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize/neutralize glassware.

-

Energetic Compounds: Nitro-aromatics can be energetic. Avoid heating the reaction mixture to dryness or exceeding 120 °C.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use appropriate PPE and handle in a closed system.

References

-

Catalyst Poisoning by Thiols

- Mechanism of Catalyst Poisoning in Palladium-C

-

Source:

-

Suzuki Coupling General Protocols

- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.

-

Source:

-

Synthesis of Thioanisole Precursors

- Process for producing 4-bromothioanisole.

-

Source:

-

Buchwald-Hartwig Amination Guides

- Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.

-

Source:

-

Thiol-Ester Coupling Strategies (Alternative)

-

Thiol Ester−Boronic Acid Cross-Coupling.[3]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Reduction of 4-Bromo-2-Nitrothiophenol

Executive Summary & Strategic Analysis

The reduction of 4-Bromo-2-nitrothiophenol (1) to 2-Amino-4-bromothiophenol (2) presents a classic "chemoselectivity triangle" challenge. The chemist must reduce the nitro group while preserving two sensitive functionalities: the aryl bromide (susceptible to hydrodehalogenation) and the thiol (susceptible to oxidation and catalyst poisoning).

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate because:

-

Catalyst Poisoning: Free thiols irreversibly bind to Pd/Pt surfaces, quenching catalytic activity.

-

Dehalogenation: If hydrogenation does proceed, the C-Br bond is labile, leading to des-bromo side products.

This guide recommends Stannous Chloride (SnCl₂) reduction as the primary high-fidelity protocol. It operates via an electron transfer mechanism that is orthogonal to the C-Br bond stability and tolerates free thiols. A secondary, greener protocol using Sodium Dithionite (Na₂S₂O₄) is provided for scale-up scenarios where tin waste is a concern.

Chemical Pathway & Selectivity Logic

The transformation relies on the selective reduction of the nitro group (

Reaction Scheme

Figure 1: Reaction pathway highlighting the target transformation and potential pitfalls (disulfide formation and dehalogenation).

Protocol A: Stannous Chloride (SnCl₂) Reduction (Gold Standard)

Rationale: SnCl₂ acts as a selective reducing agent in acidic media. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. Crucially, SnCl₂ does not insert into aryl-halide bonds under these conditions.

Materials

-

4-Bromo-2-nitrothiophenol (1.0 equiv)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)

-

Hydrochloric Acid (conc. 37%)

-

Ethanol (solvent carrier)

-

Nitrogen atmosphere (Essential to prevent disulfide formation)

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with N₂ for 15 minutes.

-

Solubilization: Dissolve 4-Bromo-2-nitrothiophenol (10 mmol) in Ethanol (50 mL). The solution will likely be yellow/orange.

-

Reagent Addition: Add SnCl₂·2H₂O (50 mmol) in one portion.

-

Acidification: Dropwise, add concentrated HCl (10 mL).

-

Caution: This step is exothermic.[1] Monitor internal temperature; do not exceed 60°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

-

Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent under UV).

-

-

Workup (Critical for Thiol Preservation):

-

Cool reaction to room temperature.

-

Adjust pH to ~8 using 5M NaOH (aq). Note: This will precipitate tin salts as a thick white slurry.

-

Filter the slurry through a Celite pad to remove tin oxides. Wash the pad with EtOAc.

-

Phase Separation: Extract the filtrate with EtOAc (3x).

-

Stabilization: Wash combined organics with brine containing 1% Sodium Metabisulfite (to prevent oxidation).

-

Dry over Na₂SO₄ and concentrate in vacuo under N₂.

-

Self-Validating Checkpoint:

-

Visual: Product should be a pale solid or oil. Darkening indicates oxidation to disulfide.

-

Chemical: Dissolve a small amount in dilute HCl; addition of NaNO₂ followed by alkaline

-naphthol should yield a red azo dye (confirming primary aromatic amine).

Protocol B: Sodium Dithionite Reduction (Green/Scalable)

Rationale: For larger scales where tin waste disposal is costly, Sodium Dithionite (Na₂S₂O₄) offers a mild, alkaline reduction method that respects the halogen.

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate (10 mmol) in THF/Water (1:1 mixture, 60 mL).

-

Reagent Prep: Prepare a solution of Na₂S₂O₄ (40 mmol) and K₂CO₃ (40 mmol) in water (40 mL).

-

Addition: Add the dithionite solution to the substrate solution dropwise at room temperature.

-

Reaction: Stir vigorously at 40°C for 3-6 hours. The reaction mixture should turn from deep yellow to pale/colorless.

-

Workup:

-

Evaporate THF under reduced pressure.

-

The product may precipitate out of the remaining aqueous layer. If so, filter under N₂.

-

If oil forms, extract with Dichloromethane (DCM), dry, and concentrate.

-

Handling the "Thiol-Disulfide" Switch[2][3][4]

A common point of failure is the inadvertent oxidation of the product (2) to its disulfide dimer, bis(2-amino-4-bromophenyl)disulfide .

-

Observation: If your yield is >100% or the melting point is significantly higher than expected (~200°C+), you likely have the disulfide.

-

Remediation: If the disulfide forms, it can be reduced back to the thiol by treating the mixture with Zinc dust in Acetic Acid or Triphenylphosphine (PPh₃) in water/dioxane.

-

Storage: Store the amine-thiol as its Hydrochloride salt (R-NH₃⁺ Cl⁻) to significantly retard oxidation.

Comparative Data Table

| Feature | Method A: SnCl₂ / HCl | Method B: Na₂S₂O₄ | Method C: Catalytic H₂ (Pd/C) |

| Yield | High (80-90%) | Moderate (60-75%) | Low (<30%) |

| Br-Integrity | Excellent (Preserved) | Excellent (Preserved) | Poor (Dehalogenation risk) |

| Thiol Tolerance | High | High | Very Low (Poisons catalyst) |

| Scalability | Low (Tin waste issues) | High (Aqueous waste) | High (if feasible) |

| Side Products | Tin salts (hard to filter) | Sulfites | Des-bromo analogs |

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing decision points for isolation and oxidation prevention.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and acidic medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Demonstrates sulfide reduction logic). Org.[1][2][3] Synth. 25,[1] 5. Link

-

Bates, D. K., & Li, K. (2002).[4] Stannous Chloride-Mediated Reductive Cyclization-Rearrangement of Nitroarenyl Ketones.[4][5] The Journal of Organic Chemistry, 67(24), 8662–8665. Link

-

Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions (SnCl2, Fe, Zn). Link

-

Gupta, R. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst.[6] Molecules, 17, 6013. (Discusses 2-aminothiophenol reactivity).[7][4][5][6][8][9][10] Link

Sources

- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

Application Note & Protocol: S-Alkylation of 4-Bromo-2-nitrobenzene-1-thiol for the Synthesis of Novel Aryl Sulfides

Abstract

This document provides a comprehensive guide for the S-alkylation of 4-Bromo-2-nitrobenzene-1-thiol, a versatile building block in medicinal chemistry and materials science. The protocol details a robust and efficient method for the synthesis of 4-bromo-2-nitrophenyl sulfides, which are valuable intermediates for further functionalization. We delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. This application note is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Principles

The formation of a carbon-sulfur bond via the alkylation of a thiol is a cornerstone reaction in organic synthesis, yielding thioethers (sulfides). This transformation is analogous to the well-known Williamson ether synthesis.[1][2] The process involves the deprotonation of a thiol to its corresponding thiolate anion, which then acts as a potent nucleophile in a substitution reaction with an electrophile, typically an alkyl halide.[3]

The substrate, 4-Bromo-2-nitrobenzene-1-thiol, possesses a highly activated aromatic system. The thiol proton is significantly more acidic compared to that of alkanethiols or even thiophenol itself. This heightened acidity is attributed to the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the thiol. This group stabilizes the resulting thiolate conjugate base through resonance and inductive effects, thereby facilitating its formation under relatively mild basic conditions. The predicted pKa of 4-Bromo-2-nitrobenzene-1-thiol is approximately 4.56, indicating it can be readily deprotonated by common bases.[4]

The S-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The generated thiolate anion attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the desired thioether.

The general reaction scheme is illustrated below:

Caption: General scheme for the S-alkylation reaction.

Safety and Hazard Management

All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

4-Bromo-2-nitrobenzene-1-thiol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]

-

Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide): Many are toxic, volatile, and potential mutagens. Handle with extreme care.[7]

-

Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive toxin. Avoid inhalation and skin contact. Consider safer alternatives if possible.[7]

-

Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert, anhydrous atmosphere.[3]

Consult the Safety Data Sheet (SDS) for each reagent before commencing work.[8][9][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the S-alkylation using ethyl bromide as the alkylating agent. The reaction can be adapted for other primary alkyl halides.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molarity/Conc. | Amount | Equivalents |

| 4-Bromo-2-nitrobenzene-1-thiol | 76209-02-4 | 234.07 | - | 1.17 g | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 1.04 g | 1.5 |

| Ethyl Bromide (Bromoethane) | 74-96-4 | 108.97 | - | 0.52 mL (0.72 g) | 1.3 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed | - |

| Brine (Saturated NaCl solution) | - | - | - | As needed | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - | As needed | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Nitrogen or Argon gas line with a bubbler

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Equipment for Thin Layer Chromatography (TLC) and column chromatography

Step-by-Step Procedure

Caption: Workflow for the S-alkylation protocol.

-

Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 4-Bromo-2-nitrobenzene-1-thiol (1.17 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

-

Solvent Addition: Add anhydrous DMF (25 mL) via syringe.

-

Thiolate Formation: Stir the resulting yellow suspension vigorously at room temperature for 30 minutes. The formation of the potassium thiolate should be evident.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Slowly add ethyl bromide (0.52 mL, 6.5 mmol) dropwise via syringe over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting thiol should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-bromo-4-(ethylthio)-2-nitrobenzene.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule. Expect to see characteristic shifts for the ethyl group protons and the aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).

-

Melting Point: For solid products, a sharp melting point is a good indicator of purity.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Ineffective base (e.g., hydrated K₂CO₃).2. Alkylating agent is old or degraded.3. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous base. Consider a stronger base like NaH if necessary (requires strictly anhydrous conditions).2. Use a fresh bottle of the alkyl halide.3. Allow the reaction to run longer or gently heat to 40-50 °C. |

| Formation of Disulfide Byproduct | Oxidation of the thiolate anion by atmospheric oxygen. | Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout. |

| Multiple Products on TLC | 1. Over-alkylation (unlikely with this substrate).2. Side reactions due to reactive impurities.3. Elimination (E2) reaction if using a secondary or tertiary alkyl halide. | 1. Use a slight excess of the thiol relative to the alkylating agent.2. Purify starting materials if their quality is suspect.3. Use primary alkyl halides for best results. Thiols are generally poor bases, minimizing E2, but it can occur with hindered halides.[3][12] |

| Difficulty Removing DMF | DMF is a high-boiling, water-miscible solvent. | Perform multiple, vigorous washes with water and brine during the work-up phase to effectively partition the DMF into the aqueous layer. |

References

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026, January 11). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Newman, M. S., & Hetzel, F. W. (n.d.). O-2-NAPHTHYL DIMETHYLTHIOCARBAMATE and 2-NAPHTHALENETHIOL. Organic Syntheses Procedure. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. Retrieved from [Link]

-

Chemmunity. (2025, April 15). Williamson Ether Synthesis Mechanism #organicchemistry [Video]. YouTube. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 1-Bromo-2-nitrobenzene. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Application Notes & Protocols: A Guide to the Preparation of Nitro-Functionalized Self-Assembled Monolayers (SAMs)

Audience: Researchers, scientists, and drug development professionals engaged in surface chemistry, biosensor development, and materials science.

Introduction: The Strategic Importance of the Nitro-Terminus

Self-assembled monolayers (SAMs) represent the pinnacle of molecular engineering, providing a robust and straightforward method for tailoring the physicochemical properties of surfaces with single-molecule precision[1]. Formed by the spontaneous organization of functionalized long-chain molecules onto a suitable substrate, these ultrathin films are a cornerstone of nanotechnology, materials science, and bio-interfacial engineering[2][3]. The process typically involves the immersion of a substrate, most commonly gold, into a dilute solution of organothiols, which possess a sulfur headgroup that exhibits a strong, specific affinity for the gold surface[4][5].

While a vast library of terminal functionalities (e.g., -CH3, -OH, -COOH) has been explored, the nitro-functionalized thiol (-NO2) holds a unique and strategic position. The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property that can be harnessed to modulate the electronic characteristics of a surface[6][7]. More importantly, the nitro group serves as a versatile chemical precursor. It can be readily and cleanly reduced in situ to a primary amine (-NH2), a universally critical functional group for the covalent immobilization of proteins, nucleic acids, and other bioactive molecules[8][9]. This two-step "protect-and-reveal" strategy allows for the creation of highly reactive amine-terminated surfaces from a stable, well-defined nitro-terminated precursor, providing a powerful platform for developing advanced biosensors, drug delivery systems, and platforms for studying cell-surface interactions.

This document provides a comprehensive, field-proven guide to the preparation and characterization of high-quality nitro-functionalized SAMs on gold substrates. It moves beyond a simple recitation of steps to explain the underlying causality, empowering researchers to troubleshoot and adapt these protocols for their specific applications.

The Mechanism of Thiol Self-Assembly on Gold

The formation of a well-ordered SAM is not instantaneous. It is a dynamic, two-stage process driven by a combination of chemical affinity and intermolecular forces.

-

Initial Adsorption (The "Lying-Down" Phase): Upon immersion of the gold substrate into the thiol solution, molecules rapidly physisorb onto the surface. In this early stage, which can occur within seconds to minutes, the alkanethiol chains are largely disordered and oriented parallel to the substrate[10]. The primary driving force is the strong, semi-covalent bond formation between the sulfur headgroup and the gold lattice.

-

Monolayer Organization (The "Standing-Up" Phase): Over a longer period (typically hours), the system moves toward a thermodynamically more stable state. Driven by attractive van der Waals interactions between adjacent alkyl chains, the molecules begin to reorient from a disordered, parallel state to a densely packed, quasi-crystalline structure with the alkyl chains tilted at a characteristic angle (around 30° from the surface normal)[10]. This slow annealing process is critical for minimizing defects and achieving a highly ordered monolayer. Longer immersion times generally result in better monolayer packing and fewer defects[11][12].

Caption: A streamlined workflow for the preparation of nitro-functionalized SAMs.

Quality Control: Characterization of Nitro-SAMs

Verifying the successful formation and quality of the SAM is a non-negotiable step. A multi-technique approach provides the most comprehensive picture of the surface.

| Technique | Parameter Measured | Expected Result for High-Quality Nitro-SAM |

| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A moderate, highly reproducible static water contact angle (typically 60-75°, depending on alkyl chain length and packing). A low or highly variable angle suggests contamination or a disordered film. |

| Ellipsometry | Monolayer Thickness | A uniform thickness consistent with the length of the thiol molecule (e.g., ~15-25 Å for C11-based thiols). |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of characteristic peaks: N 1s (~406 eV for -NO₂), S 2p (~162 eV for bound thiolate), C 1s, and Au 4f. The N 1s peak is definitive proof of the nitro group's incorporation.[13] |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular Orientation & Functional Groups | Characteristic asymmetric and symmetric stretching vibrations for the -NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹). The position of CH₂ stretching modes indicates the conformational order of the alkyl chains. |

Application Highlight: On-Surface Reduction to Amine Functionality

The primary utility of nitro-SAMs is their role as a stable precursor to amine-terminated SAMs. This conversion turns a relatively inert surface into a reactive platform for covalent coupling.

-

Principle: The nitro group (-NO₂) can be chemically or electrochemically reduced to a primary amine group (-NH₂).

-

Common Chemical Methods:

-

Tin(II) Chloride (SnCl₂): Immersion of the nitro-SAM in an acidic solution of SnCl₂.

-

Sodium Borohydride (NaBH₄): A common and effective reducing agent.

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst.[14]

-

-

Result: This process yields a surface densely functionalized with primary amines, which are nucleophilic and readily react with N-hydroxysuccinimide (NHS) esters, aldehydes, and other electrophilic linkers to immobilize biomolecules for applications like Surface Plasmon Resonance (SPR) biosensing.[15][16]

Sources

- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica [phasis.ch]

- 3. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 4. lee.chem.uh.edu [lee.chem.uh.edu]

- 5. biomaterials.org [biomaterials.org]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones | MDPI [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. agilent.com [agilent.com]

- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]